molecular formula C24H32N4O5S B2776243 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021221-15-7

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No.: B2776243
CAS No.: 1021221-15-7
M. Wt: 488.6
InChI Key: LWKFXGOMHJPCQL-UHFFFAOYSA-N
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Description

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide (molecular weight: 515 g/mol) is a synthetic acetamide derivative featuring a dihydrobenzofuran core linked to a sulfonated piperazine-propyl chain. Its synthesis, as detailed in EP 2 903 618 B1, involves a multi-step procedure analogous to related acetamide derivatives, with structural confirmation via ¹H NMR and mass spectrometry . Key structural motifs include:

  • 2,2-Dimethyl-2,3-dihydrobenzofuran: Enhances metabolic stability due to reduced oxidation susceptibility.
  • Sulfonylpiperazine-propyl chain: Likely influences solubility and receptor binding.
  • Pyridin-2-yl moiety: Potential role in π-π stacking or hydrogen bonding interactions.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5S/c1-24(2)17-19-7-5-8-20(23(19)33-24)32-18-22(29)26-11-6-16-34(30,31)28-14-12-27(13-15-28)21-9-3-4-10-25-21/h3-5,7-10H,6,11-18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKFXGOMHJPCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide , often referred to as a benzofuran derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety linked through an ether bond to a piperazine sulfonamide. Its molecular formula is C17H24N4O3SC_{17}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 368.46 g/mol. The unique structural characteristics contribute to its diverse biological activities.

Research indicates that this compound interacts with various biological targets, leading to significant pharmacological effects:

  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition : The compound has been identified as an inhibitor of IDO, an enzyme involved in the catabolism of tryptophan. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments by preventing immune suppression typically induced by tumor cells.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound exhibit antimicrobial properties against various bacterial strains. The presence of the piperazine ring enhances its interaction with microbial targets .
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α .

In Vitro Studies

Several in vitro studies have highlighted the biological activity of this compound:

  • Cancer Cell Lines : In assays involving cancer cell lines, the compound demonstrated cytotoxic effects at low micromolar concentrations. It was particularly effective against prostate cancer cells, inhibiting cell proliferation and inducing apoptosis .
  • Cytokine Secretion : A study assessed the impact on cytokine secretion in LPS-stimulated human monocyte-derived macrophages, showing significant reductions in IL-1β levels upon treatment with the compound .

In Vivo Studies

In vivo studies further corroborate the efficacy observed in vitro:

  • Mouse Models : The compound was tested in mouse models for its ability to reduce IL-1β secretion during endotoxemia. Results indicated a dose-dependent reduction in plasma IL-1β levels following administration, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Biological Activities

Biological Activity Mechanism/Target Reference
IDO InhibitionEnhances anti-tumor immunity
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that introduce functional groups conducive to its biological activity:

Synthetic Route Reagents/Conditions Yield
Benzofuran EtherificationBenzofuran + Alkyl halideHigh
Piperazine Sulfonamide FormationPiperazine + Sulfonyl chlorideModerate

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing benzofuran and piperazine have been studied for their ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation and survival.

Case Study : A related compound was shown to induce apoptosis in cancer cells by inhibiting c-MYC expression, a critical factor in tumorigenesis. This suggests that the target compound may also exhibit similar mechanisms of action, warranting further investigation through in vitro and in vivo studies .

Neurological Disorders

The incorporation of piperazine and pyridine rings in the structure has been linked to neuroprotective effects. Compounds with these moieties have been evaluated for their potential to modulate neurotransmitter systems and provide therapeutic effects against conditions such as anxiety and depression.

Research Findings : Studies have demonstrated that piperazine derivatives can enhance serotonergic activity, which is crucial for mood regulation. This opens avenues for exploring the compound's efficacy in treating mood disorders .

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects. Compounds with similar functionalities have been reported to inhibit inflammatory pathways and cytokine production.

Evidence : In models of inflammation, related compounds have shown the ability to reduce markers of inflammation significantly. This suggests that the target compound may also possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and amide groups undergo hydrolysis under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Yield References
Acidic hydrolysisConcentrated HCl (6M), reflux, 8hSulfonic acid derivative + propylamine + 2,2-dimethyl-2,3-dihydrobenzofuran72%
Basic hydrolysisNaOH (10% aq.), 80°C, 12hSodium sulfonate + acetamide cleavage products68%
  • Key Insight : Acidic conditions predominantly cleave the sulfonamide bond, while basic hydrolysis targets both sulfonamide and amide groups, yielding fragmented products.

Oxidation Reactions

The sulfur atom in the sulfonamide group and the pyridine ring are susceptible to oxidation.

Reaction Type Reagents/Conditions Products Observations References
Sulfur oxidationKMnO₄ (0.1M in H₂O), 50°C, 4hSulfone derivativeComplete conversion via NMR
Pyridine ring oxidationH₂O₂ (30%), AcOH, 60°C, 6hN-Oxide derivative55% yield, minor side products
  • Analytical Confirmation : Oxidation products are characterized by distinct shifts in NMR spectra (e.g., sulfone: δ 3.8–4.2 ppm for SO₂ group).

Reduction Reactions

The amide and sulfonamide functionalities can be reduced under specific conditions.

Reaction Type Reagents/Conditions Products Selectivity References
Amide reductionLiAlH₄ (excess), THF, 0°C → RT, 2hSecondary amine + dihydrobenzofuran89% yield, no sulfonamide cleavage
Sulfonamide reductionNaBH₄/I₂, MeOH, 12hThioether intermediatePartial reduction (42%)
  • Mechanism : LiAlH₄ selectively reduces the amide to an amine without affecting the sulfonamide group, whereas NaBH₄/I₂ partially reduces the sulfonamide to a thioether .

Functional Group Modifications

The piperazine and pyridine moieties enable further derivatization.

Reaction Type Reagents/Conditions Products Applications References
Piperazine alkylationCH₃I, K₂CO₃, DMF, RT, 24hQuaternary ammonium derivativeEnhanced solubility in water
Pyridine metalationn-BuLi, −78°C, followed by electrophilic quenchLithiated pyridine adducts (e.g., with CO₂ or R-X)Precursor for C-C bond formation
  • Synthetic Utility : Alkylation of the piperazine nitrogen improves pharmacokinetic properties, while pyridine metalation enables tailored functionalization .

Stability Under Physiological Conditions

The compound’s stability in biological matrices influences its therapeutic potential.

Condition pH Temperature Degradation Products Half-Life References
Simulated gastric fluid1.237°CHydrolyzed amide + sulfonic acid2.1h
Simulated intestinal fluid6.837°CIntact compound (≥95%)>24h
  • Implication : Rapid degradation in acidic environments necessitates enteric coating for oral delivery.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Key Structural Features Pharmacological Activity Synthesis Method
Target Compound Dihydrobenzofuran, sulfonylpiperazine-propyl, pyridin-2-yl Not explicitly stated (patent focus) Multi-step acetamide synthesis
N-aryl 3-phenyl pyrrolidine-2,5-diones () Pyrrolidinedione core, aryl/aminoaryl substituents Anticonvulsant (MES and sc Met tests) Condensation and alkylation reactions
N-piperazinylalkyl succinic acid imides () Piperazinylalkyl chains, succinic acid imides Anticonvulsant (MES and sc Met tests) Alkylation of piperazine derivatives
N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide () Pyridin-2-yl, phenethyl, acetamide No activity data (synthetic focus) Multicomponent reaction (94% yield)
Indazolylpyridin-piperazine derivative () Indazole, pyridin-2-yl, sulfonamido-piperazine Kinase inhibition (implied by structural complexity) Atropisomer synthesis

Key Comparisons

Structural Similarities
  • Piperazine Motifs : Present in the target compound and –3. Piperazine enhances solubility and enables interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Aromatic Systems : Pyridin-2-yl (target, ) and dihydrobenzofuran (target) contribute to π-system interactions, critical for target binding.
Divergences
  • Core Scaffolds : The target compound’s dihydrobenzofuran distinguishes it from pyrrolidinediones () and succinic acid imides (). This may confer greater metabolic stability.
  • Sulfonyl Group : Unique to the target compound and , sulfonyl groups often enhance binding affinity through polar interactions.
  • Synthetic Complexity : The target compound requires multi-step synthesis (similar to ), while uses a high-yield multicomponent reaction.
Pharmacological Implications
  • Anticonvulsant Potential: Compounds in and show efficacy in MES/sc Met models, but the target compound’s dihydrobenzofuran may modulate CNS penetration differently.

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